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Compound of Interest

Compound Name: Dithiane diol

Cat. No.: B096902 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-

dithiane-2,5-diol, a versatile building block in organic synthesis. The document is tailored for

researchers and professionals in drug development, offering a consolidated resource for the

characterization of this compound. Below, you will find tabulated spectroscopic data (NMR, IR,

and MS), detailed experimental protocols for data acquisition, and a workflow diagram for

spectroscopic analysis.

Data Presentation
The following tables summarize the available quantitative spectroscopic data for 1,4-dithiane-

2,5-diol. It is important to note that while some data for the pure compound is available, other

data is derived from the analysis of polymers incorporating the 1,4-dithiane-2,5-diol monomer,

providing valuable expected ranges for the chemical shifts and absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Assignment Context

2.82 - 3.37 Multiplet -CH₂-S- In a copolyester[1][2]

3.70 - 4.02 Multiplet -CH₂-O- In a copolyester[1][2]

4.27 Multiplet >CH-O- In a copolyester[1][2]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

Data not available in search results -CH-OH

Data not available in search results -CH₂-S-

Note: While databases indicate the existence of ¹³C NMR data for 1,4-dithiane-2,5-diol, specific

chemical shifts for the pure compound were not available in the performed searches. Further

consultation of spectral databases is recommended.

Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment

3400 (broad) Strong
O-H stretch (from absorbed

moisture)

2936 Medium Aliphatic C-H stretch

1420 Medium Aliphatic C-C stretch

1130 Strong C-O stretch

780 Medium
C-H bend (1,4-disubstituted

dithiane)[1][2]

659 Medium C-S stretch[1][2]
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Note: The IR data is a compilation of expected absorptions and data reported in the context of

a copolyester containing the 1,4-dithiane-2,5-diol moiety. The peak at 3400 cm⁻¹ is

characteristic of hydroxyl groups but also of absorbed water in KBr pellets.

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data

m/z Relative Intensity Assignment

152 Low [M]⁺ (Molecular Ion)

76 High Top Peak (fragment)[3]

47 Medium Fragment[3]

48 Medium Fragment[3]

Note: The fragmentation pattern of 1,4-dithiane-2,5-diol is not extensively detailed in the

available literature. The provided data is based on information from spectral databases.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited. These

protocols are based on standard laboratory practices for the analysis of solid organic

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 1,4-dithiane-2,5-diol.

Methodology:

Sample Preparation:

Weigh approximately 10-20 mg of 1,4-dithiane-2,5-diol.

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean,

dry vial. Due to the presence of hydroxyl groups, DMSO-d₆ is often preferred to observe
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the exchangeable protons.

Transfer the solution to a 5 mm NMR tube, ensuring the sample height is appropriate for

the spectrometer.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-64 scans, depending on the sample concentration.

Relaxation Delay: 1-5 seconds.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher field NMR spectrometer.

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-

noise ratio.

Relaxation Delay: 2-5 seconds.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum and perform baseline correction.

Calibrate the chemical shift scale using the solvent residual peak or TMS.

Integrate the peaks in the ¹H NMR spectrum.
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Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of 1,4-dithiane-2,5-diol.

Methodology:

Sample Preparation (KBr Pellet Method):

Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any

absorbed moisture.

In an agate mortar and pestle, grind 1-2 mg of 1,4-dithiane-2,5-diol into a fine powder.[4]

Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the

sample until a homogeneous mixture is obtained.[4]

Transfer the mixture to a pellet die.

Press the mixture in a hydraulic press at approximately 8-10 tons of pressure for several

minutes to form a transparent or translucent pellet.[5]

Instrument Parameters:

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Background: A background spectrum of a pure KBr pellet or an empty sample

compartment should be collected.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.
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Identify and label the significant absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To obtain the mass spectrum of 1,4-dithiane-2,5-diol and identify its fragmentation

pattern.

Methodology:

Sample Preparation:

Prepare a dilute solution of 1,4-dithiane-2,5-diol in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate).

The concentration should be in the range of 10-100 µg/mL.

Instrument Parameters (GC):

Gas Chromatograph: A GC system equipped with a mass spectrometer detector.

Column: A suitable capillary column, such as a 5% phenyl-methylpolysiloxane column

(e.g., DB-5 or HP-5ms).

Injector Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: Start at a lower temperature (e.g., 50 °C), hold for 1-2

minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

Instrument Parameters (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-400.

Ion Source Temperature: 230 °C.
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Data Analysis:

Identify the peak corresponding to 1,4-dithiane-2,5-diol in the total ion chromatogram

(TIC).

Extract the mass spectrum for this peak.

Identify the molecular ion peak and major fragment ions.

The fragmentation pattern can be compared with spectral libraries (e.g., NIST) for

confirmation.

Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

solid organic compound like 1,4-dithiane-2,5-diol.

Sample Preparation Spectroscopic Analysis Data Acquisition & Analysis
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Caption: General workflow for the spectroscopic analysis of 1,4-dithiane-2,5-diol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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